molecular formula C7H3F3INO3 B1410253 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1805027-98-8

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No. B1410253
CAS RN: 1805027-98-8
M. Wt: 333 g/mol
InChI Key: SJUUQOZWBSNJMC-UHFFFAOYSA-N
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Description

“1-Iodo-3-nitro-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS number 1805027-98-8 . It is a halogenated hydrocarbon .

Scientific Research Applications

Electrophilic Trifluoromethylation Reagents

One notable application involves the synthesis of hypervalent iodine-based electrophilic trifluoromethylation reagents. Such compounds are crucial for introducing trifluoromethyl groups into organic molecules, enhancing their properties for further applications in material science and medicinal chemistry. For instance, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a derivative related to the subject compound, have demonstrated significant reactivity and safety in handling, showing its potential as a safer and more reactive electrophilic trifluoromethylation agent (Santschi et al., 2014).

Amination and Synthesis of Nitro Compounds

The compound also plays a role in the direct amination of nitro derivatives, which is a key step in synthesizing compounds with applications in dye, pharmaceutical, and agrochemical industries. For example, direct amination reactions of nitro(pentafluorosulfanyl)benzenes have been performed to yield aniline derivatives, showcasing the versatility of related nitro compounds in synthesizing a wide range of functionalized materials (Pastýříková et al., 2012).

Photoinduced Substitution Reactions

Furthermore, photoinduced substitution reactions involving halothiophenes and related nitro derivatives have been studied for their potential in organic synthesis, particularly in creating complex molecules through photocleavage of carbon-halogen bonds. This research highlights the importance of such compounds in advancing methodologies for synthesizing structurally complex and functionally diverse organic materials (Latterini et al., 2001).

Trifluoromethylation of Arenes and Heteroarenes

Another significant application is the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process is crucial for the functionalization of aromatic compounds, making them useful for various industrial applications, including pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

Secondary Interactions and Structural Studies

The study of secondary interactions in compounds like 1-iodo-3-nitrobenzene provides insights into the structural properties of such molecules, which is crucial for understanding their reactivity and stability. These findings can guide the design of new materials and compounds with improved performance and stability (Merz, 2003).

properties

IUPAC Name

1-iodo-3-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUUQOZWBSNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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